3-(3-Phenylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-(3-phenylpropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-16-14-10-4-5-11-15(14)18-17(21)19(16)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNNGTPTMPNVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The phenylpropyl group can be introduced via Friedel-Crafts alkylation, where phenylpropyl chloride reacts with the quinazolinone core in the presence of a Lewis acid catalyst such as aluminum chloride. The sulfanyl group is then introduced through nucleophilic substitution reactions using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents such as lithium aluminum hydride.
Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Phenylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Phenylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neuronal signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs vary in substituents on the quinazolinone core, significantly altering their physicochemical and biological profiles. Below is a comparative analysis:
Key Findings and Trends
Substituent Effects on Bioactivity: COX-2 Inhibition: Compound 1c (47.1% inhibition at 20 μM) demonstrates that electron-donating groups (e.g., 4-methoxy) on the phenylethenyl moiety enhance COX-2 inhibition . Enzyme Targeting: Compound 9B’s 4-fluorobenzyl group and methyl substitution enable NS5B polymerase binding, highlighting the scaffold’s versatility for diverse targets .
Physicochemical Properties :
- The ethoxypropyl substituent in CAS 380436-96-4 introduces an ether linkage, likely increasing solubility compared to the phenylpropyl group in the target compound .
- Oxadiazole-containing derivatives (e.g., CAS 946352-82-5) exhibit higher molecular weights (~422 Da) and extended π-systems, which may influence binding affinity and metabolic stability .
Synthetic and Analytical Methods: Analogs are typically synthesized via condensation and substitution reactions, with structural confirmation via FT-IR, NMR, and mass spectrometry .
Biological Activity
Chemical Structure and Properties
3-(3-Phenylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound characterized by a quinazolinone core with a phenylpropyl side chain and a sulfanyl group. Its molecular formula is with a molecular weight of approximately 296.4 g/mol. The presence of the sulfanyl group is significant as it may influence the compound's reactivity and biological interactions.
Biological Activity
1. Anticancer Activity
Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. For example, compounds structurally related to this compound have shown the ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies suggest that these compounds can modulate signaling pathways involved in tumor progression, including the PI3K/Akt and MAPK pathways.
2. Antimicrobial Properties
Quinazolinones are also noted for their antimicrobial activities. Preliminary studies on related compounds have demonstrated effectiveness against a range of bacterial strains, indicating potential applications in treating infections. The presence of the sulfanyl group may enhance the antimicrobial activity by facilitating interactions with microbial enzymes.
3. Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been investigated for their anti-inflammatory properties. They may exert these effects by inhibiting pro-inflammatory cytokines and modulating immune responses.
Structure-Activity Relationship (SAR)
The biological activity of quinazolinone derivatives often correlates with specific structural features:
- Substituents on the Quinazolinone Ring: Variations in substituents can significantly impact potency and selectivity.
- Sulfanyl Group Influence: The presence of the sulfanyl group can affect lipophilicity and binding affinity to biological targets.
Q & A
Basic: What are the established synthetic methodologies for 3-(3-phenylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted thioureas with aldehydes or ketones under acidic or basic conditions. For example, analogous quinazolinones are synthesized via reactions of 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation to introduce sulfur and alkyl chains . Key optimization parameters include:
- Catalyst selection : Acidic catalysts (e.g., HCl) or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
- Temperature control : Reactions often proceed at 80–100°C to balance yield and byproduct formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Advanced: How can crystallographic disorder in the solvent or substituent groups of this compound be resolved during structural refinement?
Methodological Answer:
Disorder in crystal structures (e.g., solvent molecules or flexible side chains) is addressed using software like SHELXL . Strategies include:
- Occupancy refinement : Assign partial occupancy to disordered atoms.
- Geometric restraints : Apply constraints to bond lengths/angles based on prior structural data.
- TWIN commands : For twinned crystals, use twin-law matrices to deconvolute overlapping reflections.
Example: In a related quinazolinone hemisolvate, methanol disorder was modeled with two occupancy sites, refined to R-factor = 0.062 .
Basic: What analytical techniques are critical for confirming the purity and structure of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Provides unambiguous confirmation of molecular geometry and substituent orientation .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., sulfanyl protons at δ 3.5–4.0 ppm) and aryl substituents.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₆N₂O₂S requires m/z 320.0925).
Advanced: How can researchers assess the biological activity and interpret contradictory toxicity data for quinazolinone derivatives?
Methodological Answer:
- In vitro assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization assays.
- In vivo toxicity studies : Compare LD₅₀ values across models (e.g., rat LD₅₀ = 230 mg/kg vs. mouse LD₅₀ = 775 mg/kg) . Address discrepancies by:
- Standardizing administration routes (oral vs. intravenous).
- Validating purity (>95% via HPLC) to exclude impurity-driven toxicity.
- Mechanistic studies : Use molecular docking to correlate substituent effects (e.g., 3-phenylpropyl chain) with target binding.
Advanced: What strategies optimize the synthesis of quinazolinone derivatives with tailored substituents?
Methodological Answer:
- Catalyst-driven nitration : For nitro-substituted analogs, activated carbon catalyzes nitration at specific positions (e.g., 6-nitro derivatives) .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive hydroxyl groups during functionalization.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps.
Basic: How is the electronic environment of the sulfanyl group characterized in this compound?
Methodological Answer:
- FT-IR spectroscopy : The S-H stretch appears at 2550–2600 cm⁻¹.
- ¹H NMR : Sulfanyl protons resonate as broad singlets due to hydrogen bonding.
- X-ray photoelectron spectroscopy (XPS) : Sulfur 2p peaks at ~163–165 eV confirm thione/thiol tautomerism.
Advanced: How can researchers design quinazolinone derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Pharmacophore modeling : Prioritize substituents (e.g., 3-phenylpropyl) that improve lipophilicity (logP >3) for membrane permeability.
- Metabolic stability : Introduce electron-withdrawing groups (e.g., nitro) at the 8-position to reduce CYP450-mediated oxidation.
- Solubility enhancement : Attach polar groups (e.g., hydroxyl) to the phenyl ring while maintaining core planarity .
Advanced: How should contradictory crystallographic data (e.g., high R-factors) be addressed in publications?
Methodological Answer:
- Data validation : Cross-check with PLATON/ADDSYM to detect missed symmetry elements .
- Pseudo-merohedral twinning : Apply Hooft y parameters to refine twin fractions.
- Transparency in reporting : Disclose unresolved disorder (e.g., solvent molecules) and its impact on data quality (e.g., wR² = 0.228 in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
